N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Compounds with similar structures, such as imidazole-containing compounds, have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole-containing compounds can interact with various targets in the cell, leading to a variety of effects . For instance, some imidazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .
Biochemical Pathways
Imidazole-containing compounds are known to interact with a variety of biochemical pathways, leading to their diverse range of biological activities .
Pharmacokinetics
It has been reported that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in a significantly improved solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
Based on the known activities of similar compounds, it could potentially have a variety of effects, including antimicrobial, anti-inflammatory, and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyrazole scaffold. This can be achieved through selective functionalization using a Br/Mg-exchange, regioselective magnesiations, and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyrazole derivatives: These compounds share the imidazo[1,2-b]pyrazole scaffold and exhibit similar biological activities.
Morpholinosulfonyl derivatives: Compounds with the morpholinosulfonyl group are known for their pharmacological properties.
Uniqueness
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide is unique due to its combination of the imidazo[1,2-b]pyrazole and morpholinosulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c24-18(19-7-8-21-9-10-23-17(21)5-6-20-23)15-1-3-16(4-2-15)28(25,26)22-11-13-27-14-12-22/h1-6,9-10H,7-8,11-14H2,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXLLEOFKQHCTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CN4C3=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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